Sodium dioctyl sulfosuccinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN GLYCERIN

Water Solubility = 71000 mg/L @ 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

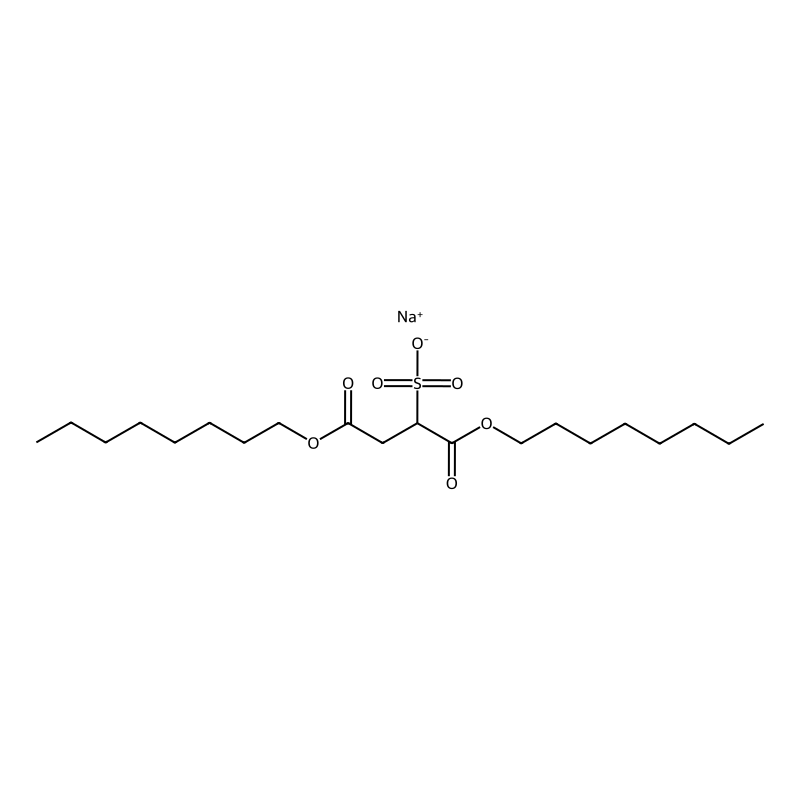

Sodium dioctyl sulfosuccinate, also known as dioctyl sodium sulfosuccinate, is an anionic surfactant widely recognized for its emulsifying, wetting, and dispersing properties. Its molecular formula is with a molecular weight of approximately 444.56 g/mol. The compound appears as a white to off-white waxy solid and is soluble in both water and various organic solvents. It is commonly used in the food, pharmaceutical, and cosmetic industries due to its safety profile and functional versatility .

Mechanism of action

While the exact mechanism of how SDS works as a laxative is still debated, research suggests it might act through several pathways:

- Increased water secretion: Studies have shown that SDS can stimulate the secretion of water and electrolytes in the intestines, leading to softer stools and easier passage .

- Modification of surface tension: SDS acts as a surfactant, lowering the surface tension between stool and water, allowing for better mixing and easier passage .

- Prostaglandin involvement: Some research suggests that SDS might stimulate the production of prostaglandins, which are natural compounds with laxative properties .

Effectiveness studies

Despite its widespread use as a laxative, the effectiveness of SDS has shown mixed results in research.

Hydrolysis Reaction

Sodium dioctyl sulfosuccinate exhibits notable biological activity, particularly in aquatic environments. Studies have shown it to be toxic to various marine organisms, including crustaceans and phytoplankton, with median lethal concentrations (LD50) varying significantly among species . For instance, its toxicity was observed in zebrafish embryos at concentrations as low as 10 mg/L, indicating potential risks to aquatic ecosystems . Additionally, it has been noted for its ability to cause gene expression changes and tissue damage in these organisms.

The primary synthesis method for sodium dioctyl sulfosuccinate involves a multi-step process:

- Formation of Dioctyl Maleate: Dioctyl maleate is initially synthesized from octanol and succinic anhydride.

- Sulfation: The maleate undergoes sulfation using sulfur trioxide or sodium bisulfite.

- Neutralization: The resulting product is then neutralized with sodium hydroxide to yield sodium dioctyl sulfosuccinate .

This method ensures a high purity product suitable for various applications.

Sodium dioctyl sulfosuccinate stands out due to its ability to form microemulsions without co-surfactants and its extensive solubility profile across various solvents . Its unique combination of properties allows it to be effective at low concentrations while maintaining stability across a wide pH range.

Physical Description

Water or Solvent Wet Solid, Liquid; Liquid; Liquid, Other Solid

Commercially available in rolls of very thin wax-like solid; as solution (50-75%) in various solvents; [Merck Index] White waxy solid; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Odor

Decomposition

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 9 of 10 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Stool softener /di-octyl sodium sulfosuccinate/

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Drug Warnings

Use Classification

Food Additives -> EMULSIFIER; HUMECTANT; -> JECFA Functional Classes

Plastics -> Polymer Type -> N.a.

Plastics -> Pigments agents

Cosmetics -> Surfactant; Emulsifying